Core Molecular Identity and Physicochemical Profile
Core Molecular Identity and Physicochemical Profile
An In-depth Technical Guide to 2,3-Dichlorobenzyl Bromide for Advanced Chemical Synthesis
This guide provides an in-depth technical overview of 2,3-Dichlorobenzyl bromide (CAS No. 57915-78-3), a pivotal reagent for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will move beyond simple data recitation to explore the causality behind its reactivity, application, and handling, offering field-proven insights to empower your work.
2,3-Dichlorobenzyl bromide, also known as α-Bromo-2,3-dichlorotoluene, is a disubstituted aromatic halide.[1] Its utility in organic synthesis stems from the unique interplay between the electron-withdrawing nature of the two chlorine atoms on the benzene ring and the reactivity of the benzylic bromide. This structure makes it an effective alkylating agent for introducing the 2,3-dichlorobenzyl moiety into target molecules.[2]
Chemical Structure
The arrangement of the chloro- and bromomethyl- substituents on the benzene ring is fundamental to its chemical behavior.
Caption: Chemical structure of 2,3-Dichlorobenzyl bromide.
Physicochemical Data
The properties of this compound dictate its handling, storage, and reaction conditions. It is a low melting solid, which may exist as a solid or a colorless to pale yellow liquid depending on ambient temperature.[3][4]
| Property | Value | Source(s) |
| CAS Number | 57915-78-3 | [5][6] |
| Molecular Formula | C₇H₅BrCl₂ | [2][5] |
| Molecular Weight | 239.92 g/mol | [2][5] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [1][3][4][5] |
| Melting Point | 29-32 °C | [3][4] |
| Boiling Point | 140-144 °C at 31 mmHg | [2][3] |
| Purity | ≥98.0% (GC) | [1][5] |
| Storage | Room temperature, keep sealed and dry. Moisture sensitive. | [2][5] |
Synthesis, Reactivity, and Mechanistic Considerations
Understanding the synthesis of 2,3-Dichlorobenzyl bromide is key to appreciating its quality and potential impurities. Its primary value lies in its designed reactivity as an electrophile.
Verified Synthesis Protocol
The most direct and widely cited synthesis route involves the bromination of 2,3-Dichlorobenzyl alcohol using phosphorus tribromide (PBr₃).[7][8] This is a classic Sₙ2-type reaction for converting alcohols to alkyl halides.
Causality: Phosphorus tribromide is an excellent choice for this conversion. The reaction proceeds because the oxygen of the alcohol's hydroxyl group is nucleophilic and attacks one of the phosphorus atoms of PBr₃. This transforms the hydroxyl group into a good leaving group (O-PBr₂), which is subsequently displaced by a bromide ion. The use of a non-protic solvent like toluene prevents unwanted side reactions.[8]
Caption: Workflow for the synthesis of 2,3-Dichlorobenzyl bromide.[8]
Detailed Step-by-Step Methodology: [8]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,3-dichlorobenzyl alcohol (1 equivalent) in toluene.
-
Reagent Addition: While stirring continuously at room temperature, slowly add phosphorus tribromide (approx. 0.35 equivalents) dropwise.
-
Reaction: Continue stirring the mixture at room temperature for 2 hours post-addition.
-
Workup (Quenching & Extraction): Concentrate the reaction mixture under reduced pressure. Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with dichloromethane.
-
Workup (Washing & Drying): Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to yield the final product.
Core Reactivity: The Benzyl Bromide Moiety
2,3-Dichlorobenzyl bromide is a classic Sₙ2 electrophile. The carbon atom of the bromomethyl group (-CH₂Br) is electron-deficient due to the high electronegativity of the attached bromine atom, making it susceptible to attack by nucleophiles. The bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions.[9][10] This reactivity is the cornerstone of its application in building more complex molecules. It is primarily used to alkylate a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.
Applications in Drug Discovery and Agrochemicals
The primary role of 2,3-Dichlorobenzyl bromide is as a structural building block.[2] Introducing the 2,3-dichlorobenzyl group can significantly alter the physicochemical properties of a parent molecule, often enhancing lipophilicity and metabolic stability, which are critical parameters in drug design.[2][11]
While not a direct precursor in all published routes, it is a key intermediate for synthesizing related compounds like 2,3-dichlorobenzoyl cyanide, which is a crucial component in the manufacturing of the antiepileptic drug Lamotrigine.[12][13][14] The synthesis of Lamotrigine highlights the industrial importance of the 2,3-dichlorophenyl moiety.[12] The ability to readily introduce this specific functional group makes 2,3-Dichlorobenzyl bromide a valuable tool for medicinal chemists exploring structure-activity relationships (SAR).
Furthermore, its disinfectant properties have been noted, leading to its use in some antiseptic formulations, though this is more common for its analogue, 2,4-Dichlorobenzyl alcohol.[3][15][16]
Analytical Characterization: What to Expect
Confirming the identity and purity of 2,3-Dichlorobenzyl bromide is essential. While specific spectra for this exact compound are not provided in the search results, we can predict the expected spectroscopic signatures based on its structure and data from analogous compounds.[17][18][19][20]
-
¹H NMR (Proton NMR): The proton NMR spectrum should exhibit two main regions of interest.
-
Aromatic Region (approx. 7.2-7.6 ppm): Three protons on the aromatic ring will appear as a complex multiplet pattern characteristic of a 1,2,3-trisubstituted benzene ring.
-
Aliphatic Region (approx. 4.5-4.7 ppm): A singlet corresponding to the two protons of the benzylic methylene group (-CH₂Br) would be expected. The downfield shift is due to the deshielding effect of the adjacent bromine atom.
-
-
¹³C NMR (Carbon NMR): The spectrum should show seven distinct carbon signals.
-
Aromatic Region (approx. 127-138 ppm): Six signals for the six unique carbons of the disubstituted benzene ring.
-
Aliphatic Region (approx. 30-35 ppm): One signal for the methylene carbon (-CH₂Br).
-
-
IR (Infrared) Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and a characteristic C-Br stretching band in the fingerprint region (typically 500-650 cm⁻¹).
Safety, Handling, and Storage Protocols
2,3-Dichlorobenzyl bromide is a corrosive and hazardous chemical that requires strict adherence to safety protocols.[1][21][22]
Hazard Identification
It is critical to be aware of the primary hazards before handling this substance.
| Hazard Statement | Description | GHS Code(s) |
| Corrosivity | Causes severe skin burns and eye damage. May be corrosive to metals. | H314, H290 |
| Acute Toxicity | Harmful if swallowed. | H302 |
| Eye Damage | Causes serious eye damage. | H319 |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | H410, R50/53 |
Self-Validating Handling and PPE Protocol
A self-validating system ensures safety at every step. Always handle this chemical inside a certified chemical fume hood.[23][24]
-
Engineering Controls: Ensure the chemical fume hood has proper airflow before starting work. An eyewash station and safety shower must be immediately accessible.[24]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a full-length face shield.[3][24][25]
-
Skin Protection: Wear nitrile gloves and a chemically resistant lab coat. Ensure gloves are inspected before use and changed immediately if contamination occurs.[3][24]
-
Respiratory Protection: If there is a risk of dust or vapor inhalation, use a NIOSH-approved respirator.[23]
-
-
Handling: Avoid all personal contact, including inhalation.[21] Do not eat, drink, or smoke in the handling area. Keep the container securely sealed when not in use.[21] Avoid generating dust.[21]
-
Spill Management: For minor spills, use dry clean-up procedures. Place waste in a suitable, labeled container for disposal.[21] For major spills, evacuate the area and follow emergency procedures. Absorb spillage to prevent material damage.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Storage Conditions
Proper storage is crucial for maintaining the integrity of the reagent and ensuring safety.
-
Location: Store in a cool, dry, well-ventilated area.[21]
-
Container: Keep in the original, tightly sealed container.[21][23] Store in a corrosive-resistant container with a resistant inner liner.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, bases, alcohols, amines, and moisture.[21][23]
Conclusion
2,3-Dichlorobenzyl bromide is a highly valuable, albeit hazardous, reagent in synthetic organic chemistry. Its utility is centered on its capacity to act as a potent electrophile for introducing the 2,3-dichlorobenzyl functional group. A thorough understanding of its synthesis, reactivity, and stringent handling requirements is paramount for its safe and effective use in the laboratory. By following the protocols and understanding the chemical principles outlined in this guide, researchers can confidently and safely leverage this compound to advance their projects in drug discovery and beyond.
References
-
A-Bromo-2,3-Dichlorotoluene - ChemBK. (2024-04-10). Retrieved from [Link]
-
2,3-Dichlorobenzyl Bromide - MySkinRecipes. (n.d.). Retrieved from [Link]
-
TCI AMERICA. (n.d.). Safety Data Sheet 2,5.Dichlorobenzyl Bromide. Retrieved from [Link]
-
Chem 351 F14 Final : Spectroscopy. (n.d.). Retrieved from [Link]
-
An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Exploring the Chemical Synthesis Applications of 2,6-Dichlorobenzyl Bromide. (n.d.). Retrieved from [Link]
- US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents. (n.d.).
-
METHOD FOR PREPARING LAMOTRIGINE AND ITS INTERMEDIATE 2,3-DICHLOROBENZOYL CHLORIDE - European Patent Office EP2024345 B1 - Googleapis.com. (2007-05-30). Retrieved from [Link]
-
Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat - PMC - NIH. (2017-02-28). Retrieved from [Link]
-
Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). (2024-01-16). Retrieved from [Link]
Sources
- 1. 2,3-Dichlorobenzyl Bromide | 57915-78-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 2,3-Dichlorobenzyl Bromide [myskinrecipes.com]
- 3. chembk.com [chembk.com]
- 4. 2,3-Dichlorobenzyl bromide, 99% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. labproinc.com [labproinc.com]
- 6. 2,3-DICHLOROBENZYL BROMIDE - Safety Data Sheet [chemicalbook.com]
- 7. 2,3-DICHLOROBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. 2,3-DICHLOROBENZYL BROMIDE | 57915-78-3 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. assets.hpra.ie [assets.hpra.ie]
- 16. Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]
- 18. 2,3-Dichlorobenzyl chloride(3290-01-5) 1H NMR spectrum [chemicalbook.com]
- 19. 2-Bromobenzyl bromide(3433-80-5) 1H NMR [m.chemicalbook.com]
- 20. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR spectrum [chemicalbook.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. 2,3-Dichlorobenzyl bromide, 99% | Fisher Scientific [fishersci.ca]
- 23. 2,6-Dichlorobenzyl bromide(20443-98-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 24. canbipharm.com [canbipharm.com]
- 25. chemicalbook.com [chemicalbook.com]
